3,3'-Dithiobis(4-aminobenzoic acid)

Description

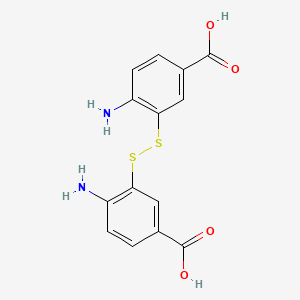

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-[(2-amino-5-carboxyphenyl)disulfanyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S2/c15-9-3-1-7(13(17)18)5-11(9)21-22-12-6-8(14(19)20)2-4-10(12)16/h1-6H,15-16H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRRJHFHSIBHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)SSC2=C(C=CC(=C2)C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00581400 | |

| Record name | 3,3'-Disulfanediylbis(4-aminobenzoic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00581400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102449-89-8 | |

| Record name | 3,3'-Disulfanediylbis(4-aminobenzoic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00581400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Transformations of 3,3 Dithiobis 4 Aminobenzoic Acid

Disulfide Bond Chemistry and Redox Phenomena

The disulfide bond is a key feature of 3,3'-Dithiobis(4-aminobenzoic acid), granting it specific redox properties. This bond can be reversibly cleaved and reformed, a characteristic that is central to its function in many chemical and biological systems.

Electrochemical Behavior of the Disulfide Linkage

The disulfide linkage in 3,3'-Dithiobis(4-aminobenzoic acid) is electrochemically active. It can be reduced to form two thiol groups, a process that is typically reversible. The electrochemical potential at which this reduction occurs is an important characteristic of the molecule. This redox activity is fundamental to its use in applications such as self-assembled monolayers on electrode surfaces, where the disulfide group serves as an anchor.

Mechanisms of Disulfide Formation and Cleavage

The formation of the disulfide bond in 3,3'-Dithiobis(4-aminobenzoic acid) typically proceeds through the oxidation of the corresponding thiol, 4-amino-3-mercaptobenzoic acid. This oxidation can be achieved using a variety of oxidizing agents or through electrochemical means.

Conversely, the cleavage of the disulfide bond is a reduction process. This can be accomplished through several mechanisms:

Dithiol-disulfide exchange: This involves reaction with a thiol-containing compound, where one thiol group attacks the disulfide bond, leading to the formation of a mixed disulfide and subsequent release of the other thiol. lsuhsc.edu This process is often catalyzed by enzymes in biological systems. lsuhsc.edu

Alkaline hydrolysis: Under alkaline conditions, a hydroxide (B78521) ion can attack the disulfide bond, resulting in the formation of a thiol and a sulfenic acid. lsuhsc.edu

Reduction by chemical agents: Reducing agents such as sodium borohydride (B1222165) or dithiothreitol (B142953) can cleave the disulfide bond to yield the corresponding thiols.

Electrochemical reduction: Applying a suitable potential can directly reduce the disulfide bond to form two thiol groups.

The cleavage of disulfide bonds is a highly directional process, requiring a specific alignment of the attacking nucleophile with the disulfide bond for the reaction to proceed efficiently. researchgate.netresearchgate.net

Reactions Involving Carboxyl and Amino Functional Groups

The presence of both carboxyl and amino groups on the aromatic rings of 3,3'-Dithiobis(4-aminobenzoic acid) allows for a variety of functionalization reactions, including amidation, esterification, and aromatic substitution.

Amidation and Esterification Studies

The carboxylic acid groups of 3,3'-Dithiobis(4-aminobenzoic acid) can undergo standard amidation and esterification reactions. For instance, the diacid can be converted to its corresponding diacid chloride, which can then react with amines to form polyamides or with alcohols to form polyesters. researchgate.net These reactions are crucial for the incorporation of the disulfide moiety into larger polymeric structures.

Direct polycondensation of the diacid with various diols has been achieved using condensing agents like tosyl chloride in a pyridine/dimethylformamide system to produce poly(amide-ester-imide)s. researchgate.net

Substitution Reactions on the Aromatic Ring

The aromatic rings of 3,3'-Dithiobis(4-aminobenzoic acid) are susceptible to electrophilic aromatic substitution (EAS) reactions. xmu.edu.cnnih.gov The existing amino and carboxyl groups direct the position of incoming substituents. The amino group is a strongly activating, ortho-, para-director, while the carboxyl group is a deactivating, meta-director. msu.edupressbooks.pub

Due to the strong activating nature of the amino group, direct halogenation, such as bromination, can lead to polysubstitution. pressbooks.pub To control the substitution, the reactivity of the amino group can be moderated by converting it to an amide. pressbooks.pub

The amino group can also be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring through Sandmeyer-type reactions. pressbooks.pubscirp.org

Polymerization Investigations

3,3'-Dithiobis(4-aminobenzoic acid) can be utilized as a monomer in polymerization reactions. The presence of two carboxylic acid groups and two amino groups allows it to participate in condensation polymerizations to form polyamides and polyimides.

For example, it can be used to synthesize poly(amide-ester-imide)s through direct polycondensation with various aromatic diols. researchgate.net The resulting polymers often exhibit optical activity if chiral precursors are used in the synthesis. researchgate.net

Electropolymerization of Aminobenzoic Acid Monomers

Extensive research has been conducted on the electropolymerization of various aminobenzoic acid isomers, such as 4-aminobenzoic acid (4-ABA). mdpi.comnih.govdigitellinc.com This process typically involves the electrochemical oxidation of the aminobenzoic acid monomer to form a polymer film on the electrode surface. mdpi.com However, a thorough review of scientific literature reveals a notable absence of studies specifically detailing the electropolymerization of 3,3'-Dithiobis(4-aminobenzoic acid).

The electropolymerization of aminobenzoic acids like 4-ABA is known to proceed through the formation of cation radicals upon oxidation of the amino group. mdpi.com These radicals then couple to form dimers and eventually a polymer chain. The presence of the disulfide bond in 3,3'-Dithiobis(4-aminobenzoic acid) introduces a second electroactive site, which could complicate the electropolymerization process. Disulfide bonds can undergo both reduction to form thiols and oxidation to form various sulfur-oxygen species, depending on the electrochemical potential and the solution conditions.

This dual reactivity could lead to several possible outcomes under typical electropolymerization conditions for aminobenzoic acids. The electrochemical potential required to oxidize the amino group might simultaneously lead to the cleavage or oxidation of the disulfide bond, thus preventing the formation of a stable, well-defined polymer structure based on the intact dimeric unit. Conversely, if the disulfide bond remains intact, the resulting polymer would have a different structure and potentially different properties compared to poly(4-aminobenzoic acid).

Given the lack of empirical data, any detailed description of the electropolymerization of 3,3'-Dithiobis(4-aminobenzoic acid) would be speculative. The following information summarizes the well-documented electropolymerization of its constituent monomer, 4-aminobenzoic acid, which provides context for the expected electrochemical behavior of the aminoaromatic portion of the target molecule.

The anodic oxidation of 4-aminobenzoic acid leads to the formation of poly(4-aminobenzoic acid), a polymer with carboxylic acid terminal groups. digitellinc.com This polymer can be synthesized on various electrode materials, such as glassy carbon, and its formation and properties are influenced by several factors, including the applied potential, monomer concentration, and pH of the electrolyte solution. mdpi.comdigitellinc.com

For instance, the electropolymerization of 4-ABA on multi-walled carbon nanotube modified glassy carbon electrodes (MWCNTs/GCE) has been optimized. mdpi.com The process involves repeated potential scanning in a monomer solution. The resulting poly(4-ABA) modified electrode exhibits enhanced electrochemical activity and a significantly larger effective surface area compared to the bare electrode. nih.gov

Detailed studies on the electropolymerization of 4-ABA have provided insights into the optimal conditions for polymer film formation. These conditions are often tailored for specific applications, such as the development of electrochemical sensors.

Table 1: Optimal Conditions for Electropolymerization of 4-Aminobenzoic Acid on a Modified Electrode

| Parameter | Value |

|---|---|

| Electrode | Multi-walled carbon nanotubes/glassy carbon electrode (MWCNTs/GCE) |

| Monomer Concentration | 100 µmol L⁻¹ in phosphate (B84403) buffer (pH 7.0) |

| Technique | Potentiodynamic (30-fold potential scanning) |

| Potential Range | -0.3 V to 1.5 V |

| Scan Rate | 100 mV s⁻¹ |

Data sourced from a study on a voltammetric sensor for food azo dyes. mdpi.com

The electrochemical behavior of poly(4-aminobenzoic acid) films has also been characterized. Cyclic voltammograms of the polymer-modified electrode in a buffer solution show characteristic redox peaks, indicating the electrochemical activity of the polymer. mdpi.com The potentials of these peaks are often pH-dependent, suggesting the involvement of protons in the electrochemical reactions of the polymer. mdpi.com

Derivatives and Analogs of 3,3 Dithiobis 4 Aminobenzoic Acid

Rational Design Principles for Structural Modification

The rational design of derivatives of 3,3'-Dithiobis(4-aminobenzoic acid) is guided by established medicinal chemistry principles, focusing on its key functional components: the disulfide linkage, the aromatic rings, and the amino and carboxylic acid functional groups.

A primary design strategy revolves around the disulfide bond, which can be cleaved in the reducing environments found within cells, such as in the presence of glutathione (B108866). nih.govrsc.orgrsc.org This inherent redox sensitivity makes the molecule an excellent candidate for creating prodrugs or drug delivery systems that release an active agent at a target site. nih.govrsc.org Modifications can be designed to fine-tune the reduction potential of the disulfide bond, thereby controlling the rate of drug release.

The amino and carboxylic acid groups are prime sites for derivatization. The carboxylic acids can be converted into esters or amides to enhance membrane permeability and alter solubility. nih.gov Esterification can create prodrugs that are hydrolyzed by intracellular esterases to release the active carboxylic acid form. nih.gov The amino groups can be acylated or transformed into Schiff bases or sulfonamides to explore different biological interactions and modify the electronic properties of the aromatic ring. nih.govresearchgate.net

Bioisosteric replacement is another key principle applied in the modification of this compound. researchgate.net For instance, the carboxylic acid group could be replaced with other acidic moieties like tetrazoles, which can mimic the charge and acidity while potentially improving metabolic stability and pharmacokinetic properties. Similarly, the disulfide bond could be replaced with a diselenide bond, which is also redox-responsive, sometimes to a greater degree. rsc.org

Synthesis of Novel Heterocyclic and Linear Conjugates

The synthesis of novel derivatives of 3,3'-Dithiobis(4-aminobenzoic acid) involves leveraging the reactivity of its amino and carboxylic acid functionalities to form both linear and heterocyclic conjugates.

Linear Conjugates: The formation of linear conjugates, such as polymers, is a common strategy, particularly in the development of drug delivery systems. rsc.orgmdpi.com The diamine or dicarboxylic acid nature of 3,3'-Dithiobis(4-aminobenzoic acid) allows it to be used as a monomer in polymerization reactions. For example, it can undergo condensation polymerization with diacyl chlorides or other activated dicarboxylic acids to form polyamides. These polymers would have disulfide bonds integrated into their backbone, making them biodegradable in a reducing environment.

Another approach to forming linear conjugates is through peptide coupling reactions. The carboxylic acid groups can be coupled with amino acids or peptides, while the amino groups can be coupled with other carboxylic acids. nih.gov This allows for the attachment of targeting ligands or solubility-enhancing moieties.

Heterocyclic Conjugates: The amino groups of 3,3'-Dithiobis(4-aminobenzoic acid) serve as versatile starting points for the synthesis of heterocyclic systems. For instance, reaction with appropriate reagents can lead to the formation of various heterocyclic rings. A common reaction involves the diazotization of the amino group, which can then be used in cyclization reactions. The synthesis of thiadiazoles, a class of heterocycles with diverse biological activities, can be achieved from thiosemicarbazides, which can be prepared from the amino-functionalized parent compound. nih.gov The formation of oxazoles and other N,S-containing heterocycles is also a viable synthetic route. sciforum.netresearchgate.net

A general synthetic scheme for producing such derivatives often involves a one-pot reaction where the starting diamine is reacted with reagents that facilitate cyclization. sciforum.net For example, the reaction of a related dithiomalondiamide with Michael acceptors has been shown to produce dithiolopyridines. sciforum.net

Structure-Activity Relationship (SAR) Profiling of Derived Compounds

The structure-activity relationship (SAR) of derivatives of 3,3'-Dithiobis(4-aminobenzoic acid) is crucial for optimizing their biological activity. While specific SAR studies on a wide range of its derivatives are not extensively documented in publicly available literature, principles can be extrapolated from related compound classes, such as other aromatic disulfides and aminobenzoic acid derivatives. nih.govnih.gov

Key aspects of SAR profiling for these compounds would include:

Substitution on the Aromatic Ring: The introduction of electron-withdrawing or electron-donating groups on the phenyl rings can significantly impact the molecule's electronic properties, redox potential, and ability to interact with biological targets. nih.gov For example, in a series of benzoic acid derivatives, substitutions on the ring were found to modulate anti-sickling properties. researchgate.net

Modification of the Carboxylic Acid: Conversion of the carboxylic acid to esters or amides can affect cell permeability and potency. In some cases, ester prodrugs show comparable activity to their parent acids, suggesting efficient intracellular conversion. nih.gov

Alterations to the Amino Group: The nature of the substituent on the amino group can influence activity. For instance, creating Schiff bases from 4-aminobenzoic acid has been shown to result in compounds with significant antimicrobial and cytotoxic activities. researchgate.net

To illustrate potential SAR trends, a hypothetical data table is presented below, based on common observations in medicinal chemistry for similar scaffolds.

| Compound ID | Structural Modification | Predicted Biological Effect | Rationale |

|---|---|---|---|

| DTBA-001 | Parent Compound | Baseline Activity | Reference compound |

| DTBA-002 | Methyl Ester Prodrug | Increased cell permeability, similar in vitro potency | Ester mask improves lipophilicity, cleaved intracellularly. nih.gov |

| DTBA-003 | Fluoro-substitution on Phenyl Ring | Potentially altered target binding and metabolic stability | Halogen substitution affects electronic properties and can block metabolism. |

| DTBA-004 | Amide conjugate with Glycine | Modified solubility and potential for active transport | Peptide conjugation can alter pharmacokinetic properties. nih.gov |

| DTBA-005 | Schiff Base at Amino Group | Potential for novel antimicrobial/antitumor activity | Imine formation creates a new pharmacophore. researchgate.net |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of derivatives (a library) of a lead compound for high-throughput screening. The symmetrical structure and reactive functional groups of 3,3'-Dithiobis(4-aminobenzoic acid) make it an ideal scaffold for combinatorial library generation.

One approach involves solid-phase synthesis, where the parent molecule is attached to a resin, and then various building blocks are added in a systematic fashion. For example, the dicarboxylic acid functionality could be anchored to a resin, leaving the two amino groups free to react with a library of different acylating agents or aldehydes. Cleavage from the resin would then yield a library of N,N'-disubstituted derivatives.

Solution-phase combinatorial synthesis is also applicable. By reacting 3,3'-Dithiobis(4-aminobenzoic acid) with a diverse set of reactants in a multi-well plate format, a library of compounds can be quickly generated. For instance, reacting the diamine with a collection of different isocyanates would produce a library of bis-urea derivatives.

Advanced Analytical Characterization Techniques for 3,3 Dithiobis 4 Aminobenzoic Acid

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for probing the molecular structure and properties of 3,3'-Dithiobis(4-aminobenzoic acid). These methods provide detailed information about its electronic transitions, functional groups, and atomic connectivity.

UV-Visible Spectrophotometry for Quantification and Reaction Monitoring

UV-Visible spectrophotometry is a valuable tool for the quantitative analysis of 3,3'-Dithiobis(4-aminobenzoic acid) and for monitoring the progress of reactions in which it is involved. The aromatic rings and the disulfide bond within the molecule give rise to characteristic electronic transitions in the ultraviolet and visible regions of the electromagnetic spectrum.

The aminobenzoic acid isomers, which are structurally related to the monomeric unit of 3,3'-Dithiobis(4-aminobenzoic acid), absorb UV light, a property that is utilized in sunscreen formulations. sielc.com For instance, 4-aminobenzoic acid (PABA) exhibits an absorption peak at 280 nm. sphinxsai.com When PABA reacts to form a charge-transfer complex, a new, lower-energy absorption band can appear at a longer wavelength, such as 474 nm, indicating a chemical transformation. sphinxsai.com This principle allows for the monitoring of reactions involving the amino and benzoic acid functionalities.

The kinetics of chemical reactions can be effectively monitored by tracking changes in the absorbance of reactants or products over time. thermofisher.com For example, the reduction of a similar compound, 4-nitrophenolate, can be followed by observing the decrease in its characteristic absorbance at 400 nm. nih.gov This approach provides a means to determine reaction rates and understand reaction mechanisms. thermofisher.com In the context of 3,3'-Dithiobis(4-aminobenzoic acid), changes in the UV-Vis spectrum could signify the cleavage or formation of the disulfide bond, or reactions involving the aromatic amine or carboxylic acid groups.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. upi.edu For 3,3'-Dithiobis(4-aminobenzoic acid), the FTIR spectrum reveals characteristic absorption bands corresponding to its key structural features.

The presence of the carboxylic acid group is typically confirmed by a broad O-H stretching band in the region of 3300-2500 cm⁻¹ and a strong C=O stretching vibration around 1700 cm⁻¹. nih.govresearchgate.net The amino group (NH₂) gives rise to N-H stretching vibrations, often appearing as two distinct peaks in the 3500-3300 cm⁻¹ range for a primary amine. nih.gov The aromatic ring structure is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. upi.edu The disulfide (S-S) bond, however, typically exhibits a weak and often difficult to observe absorption in the 540-500 cm⁻¹ range. upi.edu

A detailed analysis of the FTIR spectrum of the related compound, 4-aminobenzoic acid, shows characteristic bands that can be extrapolated to understand the spectrum of 3,3'-Dithiobis(4-aminobenzoic acid). researchgate.netresearchgate.net The comparison of experimental spectra with those calculated using theoretical methods, such as Density Functional Theory (DFT), can aid in the precise assignment of vibrational modes. researchgate.netresearchgate.net

Table 1: Typical FTIR Absorption Bands for Functional Groups in 3,3'-Dithiobis(4-aminobenzoic acid)

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |

| C=O Stretch | ~1700 | |

| Amine | N-H Stretch | 3500-3300 |

| Aromatic Ring | C-H Stretch | >3000 |

| C=C Stretch | 1600-1450 | |

| Disulfide | S-S Stretch | 540-500 (weak) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. researchgate.netresearchgate.net Both ¹H and ¹³C NMR are employed to characterize 3,3'-Dithiobis(4-aminobenzoic acid).

In the ¹H NMR spectrum, the protons on the aromatic rings will appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm). The chemical shifts and coupling patterns of these protons provide information about their relative positions on the benzene (B151609) ring. The protons of the amine (NH₂) and carboxylic acid (COOH) groups are also observable, though their chemical shifts can be broad and concentration-dependent. For example, in a related compound, 2-aminobenzoic acid, the amine protons appear as a broad singlet around 5.19 ppm, while the aromatic protons are observed as multiplets between 6.55 and 7.84 ppm. rsc.org

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. nih.gov Each unique carbon atom in 3,3'-Dithiobis(4-aminobenzoic acid) will give a distinct signal. The carbonyl carbon of the carboxylic acid group typically appears downfield (around 170 ppm). The aromatic carbons will have signals in the range of 110-155 ppm. For instance, in 2-aminobenzoic acid, the carboxylic carbon resonates at 171.9 ppm, and the aromatic carbons are found between 111.9 and 152.9 ppm. rsc.org

Table 2: Representative NMR Data for a Structurally Similar Compound (2-Aminobenzoic Acid)

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | 5.19 | s, br |

| 6.55-6.61 | m | |

| 6.73 | dd | |

| 7.20-7.26 | m | |

| 7.84 | dd | |

| ¹³C | 111.9 | |

| 116.9 | ||

| 118.0 | ||

| 132.9 | ||

| 135.3 | ||

| 152.9 | ||

| 171.9 | ||

| Data from a related compound for illustrative purposes. rsc.org |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For 3,3'-Dithiobis(4-aminobenzoic acid), MS can confirm its molecular formula and provide insights into its connectivity.

The molecular weight of 3,3'-Dithiobis(4-aminobenzoic acid) is 336.38 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 336. However, disulfide bonds can be labile under EI conditions, potentially leading to fragmentation. A key fragmentation pathway would likely involve the cleavage of the S-S bond, resulting in a fragment corresponding to 4-amino-3-mercaptobenzoic acid at approximately m/z 169. Further fragmentation of the monomer unit can also occur. For instance, the mass spectrum of 4-aminobenzoic acid shows a molecular ion at m/z 137. researchgate.net Its fragmentation in a tandem mass spectrometry (MS/MS) experiment reveals major fragments at m/z 92 and 108.

Table 3: Expected and Observed Mass Spectral Data for Related Compounds

| Compound | Molecular Weight ( g/mol ) | Expected M⁺ (m/z) | Key Fragment Ions (m/z) |

| 3,3'-Dithiobis(4-aminobenzoic acid) | 336.38 | 336 | ~169 |

| 4-Aminobenzoic Acid | 137.14 | 137 | 92, 108 |

Chromatographic Separation Techniques

Chromatographic methods are essential for assessing the purity of 3,3'-Dithiobis(4-aminobenzoic acid) and for separating it from any isomers or impurities that may be present.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation of Isomers

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile compounds like 3,3'-Dithiobis(4-aminobenzoic acid). It is particularly useful for determining the purity of a sample and for separating closely related isomers. helixchrom.comhelixchrom.com

The separation of the isomers of aminobenzoic acid has been successfully achieved using mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms. sielc.comhelixchrom.comhelixchrom.com This approach allows for the fine-tuning of retention based on small differences in the hydrophobic and ionic properties of the isomers. helixchrom.comhelixchrom.com A typical HPLC method for aminobenzoic acids might employ a C18 reversed-phase column with a mobile phase consisting of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. nih.gov Detection is commonly performed using a UV detector set at a wavelength where the analyte absorbs strongly, such as 280 nm. nih.gov

By developing a suitable HPLC method, the purity of a 3,3'-Dithiobis(4-aminobenzoic acid) sample can be accurately determined by quantifying the area of the main peak relative to any impurity peaks. Furthermore, this technique can resolve 3,3'-Dithiobis(4-aminobenzoic acid) from other potential disulfide-containing isomers, such as 4,4'-Dithiobis(3-aminobenzoic acid) or 2,2'-Dithiobis(4-aminobenzoic acid), ensuring the correct isomeric identity of the compound.

Table 4: Illustrative HPLC Method Parameters for Aminobenzoic Acid Isomer Separation

| Parameter | Condition |

| Column | Reversed-phase C18 or Mixed-mode |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., ammonium (B1175870) acetate) |

| Elution | Isocratic or Gradient |

| Detection | UV at ~280 nm |

| Purpose | Purity assessment, isomer separation |

Electrochemical Characterization (e.g., Voltammetry)

The electrochemical behavior of 3,3'-Dithiobis(4-aminobenzoic acid) is dominated by the redox activity of the disulfide bond (-S-S-). Cyclic voltammetry (CV) is a powerful technique to investigate the reduction and oxidation processes of this functional group. sciepub.com

The disulfide bond can be electrochemically reduced to form two thiol groups (-SH) in a two-electron process. This reduction typically occurs at a negative potential and can be observed as a cathodic peak in a cyclic voltammogram. The exact potential of this reduction is dependent on the pH of the solution and the nature of the electrode material. The reverse process, the oxidation of the thiol groups back to the disulfide bond, may be observed as an anodic peak on the reverse scan, indicating the reversibility of the redox couple.

The electrochemical oxidation of the aromatic amino groups may also be possible at positive potentials. However, this process is often irreversible and can be more complex. The study of the electrochemical behavior of related aromatic disulfide compounds provides insights into the expected voltammetric signature of 3,3'-Dithiobis(4-aminobenzoic acid). For instance, studies on diphenyl disulfide have shown an irreversible reduction process on glassy carbon electrodes. researchgate.net The investigation of disulfide redox chemistry in various systems highlights the rapid nature of disulfide bond formation and cleavage. nih.govmonash.edu

The electrochemical characterization of 3,3'-Dithiobis(4-aminobenzoic acid) would typically involve dissolving the compound in a suitable solvent containing a supporting electrolyte and performing cyclic voltammetry using a three-electrode system (working, reference, and counter electrodes). By varying the scan rate, pH, and electrode material, detailed information about the redox mechanism, electron transfer kinetics, and stability of the redox species can be obtained. The electrochemical reduction of disulfides is a fundamental process in many biological systems and is crucial for the function of various enzymes and proteins. nih.gov

Table 2: Expected Electrochemical Characteristics of 3,3'-Dithiobis(4-aminobenzoic acid) from Voltammetry

| Electrochemical Process | Expected Potential Range | Technique | Information Gained |

| Disulfide Reduction (-S-S- → 2 -SH) | Negative potentials | Cyclic Voltammetry (CV) | Reduction potential, reversibility, electron transfer kinetics |

| Thiol Oxidation (2 -SH → -S-S-) | Positive potentials (on reverse scan) | Cyclic Voltammetry (CV) | Oxidation potential, confirmation of disulfide/thiol redox couple |

| Amino Group Oxidation | Positive potentials | Cyclic Voltammetry (CV) | Oxidation potential, reversibility (often irreversible) |

X-ray Diffraction (XRD) for Solid-State Structure Determination

For a comprehensive structural elucidation, single-crystal X-ray diffraction is the preferred method. This requires growing a suitable single crystal of the compound, which can be a challenging process. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a set of reflections at specific angles, is collected. The analysis of the positions and intensities of these reflections allows for the determination of the unit cell parameters and the precise coordinates of each atom within the crystal lattice.

In cases where single crystals cannot be grown, X-ray powder diffraction (XRPD) can be utilized. XRPD is performed on a finely ground powder of the material and provides a diffraction pattern that is characteristic of the crystalline phase. While XRPD does not typically provide the same level of atomic detail as single-crystal XRD, it is an invaluable tool for phase identification, purity analysis, and the study of polymorphism.

A search of the Cambridge Structural Database (CSD) did not reveal a publicly available crystal structure for 3,3'-Dithiobis(4-aminobenzoic acid). However, the crystal structures of related aminobenzoic acid derivatives have been extensively studied, providing a basis for understanding the potential packing and hydrogen bonding interactions in the solid state of the target compound. nih.gov The analysis of a hypothetical crystal structure would reveal key intermolecular interactions, such as hydrogen bonds between the carboxylic acid and amino groups, which dictate the packing of the molecules in the crystal.

Table 3: Information Obtainable from X-ray Diffraction Analysis of 3,3'-Dithiobis(4-aminobenzoic acid)

| Parameter | Single-Crystal XRD | Powder XRD |

| Unit Cell Dimensions | Precise determination | Can be determined |

| Crystal System & Space Group | Definitive determination | Can be determined |

| Atomic Coordinates | Precise determination | Not directly determined |

| Bond Lengths & Angles | High precision | Not directly determined |

| Molecular Conformation | Detailed information | Inferred |

| Intermolecular Interactions | Detailed analysis | Inferred |

| Phase Identification/Purity | Yes | Yes |

| Polymorph Screening | Yes | Yes |

Research Applications and Investigations of 3,3 Dithiobis 4 Aminobenzoic Acid

Development of Advanced Sensing and Detection Platforms

No specific studies were found on the fabrication of electrochemical sensors or the design of nanosensor systems utilizing 3,3'-Dithiobis(4-aminobenzoic acid) . Research on electrochemical sensors has been conducted using polymers derived from the related compound, 4-aminobenzoic acid, but not its disulfide dimer nih.govresearchgate.net. The potential for 3,3'-Dithiobis(4-aminobenzoic acid) to contribute to redox-based sensing mechanisms, due to its disulfide bond, remains an unexplored area of research.

Mechanistic Studies of Biological Interactions

There is a lack of published research on the mechanistic studies of biological interactions involving 3,3'-Dithiobis(4-aminobenzoic acid) . The biological activities of 4-aminobenzoic acid and its various derivatives have been a subject of interest, particularly in their roles as antimicrobial and cytotoxic agents nih.gov. However, the specific biological interactions and mechanisms of the disulfide-containing dimer have not been reported. The concept of using cleavable crosslinkers, a role for which this molecule is theoretically suited, is established in biochemistry for studying protein-protein interactions, but existing research focuses on other disulfide-containing reagents scribd.com.

Investigations into Enzyme Inhibition Mechanisms

The unique structure of 3,3'-Dithiobis(4-aminobenzoic acid), featuring both dithiocarbamate (B8719985) and aminobenzoic acid moieties, suggests its potential to interact with various classes of enzymes. Investigations have explored its inhibitory effects on several key enzymes.

Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase)

Derivatives of p-aminobenzoic acid (PABA) have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for regulating neurotransmitter levels. researchgate.netnih.gov The inhibition of these enzymes is a key strategy in the symptomatic treatment of Alzheimer's disease. mdpi.comnih.gov Studies have synthesized and tested various PABA derivatives, with some showing significant inhibitory potential against both AChE and BChE. researchgate.netmdpi.com However, specific research detailing the direct inhibitory activity of 3,3'-Dithiobis(4-aminobenzoic acid) itself on cholinesterases is not extensively documented. The evaluation of cholinesterase activity often utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in what is known as the Ellman method, but this compound serves as a chromogenic reagent to detect the products of the enzymatic reaction, rather than as an inhibitor being tested. mdpi.comacs.org

Carbonic Anhydrases

Dithiocarbamates (DTCs) are recognized as a class of potent inhibitors of carbonic anhydrases (CAs), which are zinc-containing metalloenzymes. mdpi.com The inhibitory mechanism involves the coordination of the dithiocarbamate's sulfur atoms to the zinc ion (Zn²⁺) in the enzyme's active site. mdpi.com This binding displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic function of interconverting carbon dioxide and bicarbonate. mdpi.com This mechanism has been confirmed through X-ray crystallography of human carbonic anhydrase II in complex with dithiocarbamates.

Dihydrofolate Reductase

The 4-aminobenzoic acid (PABA) portion of the molecule is a known precursor in the biosynthesis of folic acid. nih.gov This pathway is essential for cell growth and division, and its enzymes are established targets for various drugs. nih.gov Specifically, structural analogues of PABA are known to competitively inhibit dihydropteroate (B1496061) synthase. nih.gov Another critical enzyme in this pathway, dihydrofolate reductase (DHFR), is inhibited by antifolate drugs like methotrexate. nih.govresearchgate.net While derivatives of PABA are logical candidates for investigation as inhibitors of folate pathway enzymes, direct studies on the inhibition of DHFR by 3,3'-Dithiobis(4-aminobenzoic acid) have not been reported.

| Enzyme Class | Target Enzyme Example(s) | General Findings for Related Compounds | Inhibition Mechanism for Related Compounds |

|---|---|---|---|

| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Various p-aminobenzoic acid derivatives show inhibitory activity. researchgate.netmdpi.com | Binding to the active site to prevent acetylcholine (B1216132) hydrolysis. nih.gov |

| Carbonic Anhydrases | Carbonic Anhydrase II (hCA II) | Dithiocarbamates are effective inhibitors. mdpi.com | The dithiocarbamate group coordinates with the Zn²⁺ ion in the active site. mdpi.com |

| Folate Synthesis Enzymes | Dihydrofolate Reductase (DHFR), Dihydropteroate Synthase | PABA analogues can inhibit enzymes in the folate pathway. nih.gov | Competitive inhibition due to structural similarity to PABA. nih.gov |

Exploration of Molecular Targets in Cellular Systems

Research into the molecular targets of 3,3'-Dithiobis(4-aminobenzoic acid) extends beyond single enzymes to broader metabolic pathways. The PABA component of the molecule serves as a key structural alert, suggesting interference with processes that utilize PABA as a substrate or precursor.

One significant pathway is the biosynthesis of coenzyme Q (ubiquinone), a vital lipid required for mitochondrial electron transport. Studies in Saccharomyces cerevisiae have demonstrated that PABA is a precursor for the benzoquinone ring of coenzyme Q. This finding implies that metabolic pathways utilizing PABA, including coenzyme Q synthesis, could be potential molecular targets for PABA analogues.

Furthermore, the folate biosynthesis pathway remains a primary area of interest. In many microorganisms, PABA is essential for producing folic acid. Minimal structural changes to the PABA molecule can lead to the inhibition of enzymes within this pathway, such as dihydropteroate synthase. nih.gov This principle is the basis for the action of sulfonamide antibacterial drugs. nih.gov Therefore, it is plausible that 3,3'-Dithiobis(4-aminobenzoic acid) could interact with or disrupt these fundamental cellular processes that rely on PABA.

Research on Antioxidant Mechanisms

The potential antioxidant properties of 3,3'-Dithiobis(4-aminobenzoic acid) can be inferred from the activities of its constituent parts: the p-aminobenzoic acid (PABA) moiety and the dithiocarbamate group.

PABA itself has been shown to possess antioxidant capabilities, acting as a scavenger of reactive oxygen species. researchgate.net It can inhibit the accumulation of superoxide (B77818) anions, suggesting it may participate in cellular redox reactions. mdpi.comresearchgate.net Studies on PABA-functionalized dendrimers also point to the antioxidant potential of the PABA structure. nih.gov

Separately, dithiocarbamates are a class of compounds investigated for their antioxidant properties. mdpi.com Research on dithiocarbamic flavanones indicates they can exhibit significant radical scavenging activity against species like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). mdpi.com The proposed mechanism for some related structures involves the transfer of a hydrogen atom from the molecule to a free radical, thereby neutralizing it. mdpi.com The combination of these two functionalities in one molecule suggests that 3,3'-Dithiobis(4-aminobenzoic acid) may act as an antioxidant by scavenging free radicals and interfering with oxidative processes.

Studies on Bacterial Biofilm Formation and Modulation

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to antimicrobial treatments. nih.gov The dithiocarbamate class of compounds has a broad spectrum of activity against various pathogens, including bacteria and fungi. nih.gov The mechanism of action is often attributed to their capacity to bind strongly with metal ions, leading to the inhibition of essential metalloenzymes in microorganisms. mdpi.comnih.gov This interference with bacterial enzymes could potentially impact processes necessary for biofilm formation and maintenance.

While dithiocarbamates are known for their general antimicrobial effects, specific investigations into the direct role of 3,3'-Dithiobis(4-aminobenzoic acid) in either inhibiting the formation of bacterial biofilms or modulating existing biofilm structures are not extensively reported in the scientific literature. Current research on anti-biofilm agents tends to focus on other chemical classes such as phenols, indoles, and peptides. nih.govfrontiersin.org

Computational and Theoretical Studies of 3,3 Dithiobis 4 Aminobenzoic Acid

Molecular Docking and Binding Affinity Predictions with Biomolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the interaction between a small molecule (ligand) and a protein's binding site. The primary goal of molecular docking is to identify the correct binding geometry and to estimate the binding affinity, often represented as a docking score.

In the context of compounds structurally related to 3,3'-Dithiobis(4-aminobenzoic acid), such as aminobenzoic acid derivatives, molecular docking has been instrumental in identifying potential biological targets and elucidating binding modes. For instance, studies on isatin-aminobenzoic acid hybrids have utilized molecular docking to investigate their potential as antibacterial agents. nih.gov These studies involve docking the compounds into the active site of bacterial enzymes, such as histidine kinase, to predict binding interactions and affinities. nih.gov The docking poses can reveal crucial hydrogen bonds and other non-covalent interactions between the ligand and the amino acid residues of the protein's binding site. nih.gov

Similarly, molecular docking studies have been performed on dithionitrobenzoic acid (DTNB), a compound that shares structural similarities with 3,3'-Dithiobis(4-aminobenzoic acid), to screen for inhibitors of HIV-1 entry. nih.gov These computational experiments aim to understand the inhibitory mechanisms by which such molecules interact with protein disulfide isomerase (PDI), an enzyme implicated in HIV-1 entry. nih.gov The results from these docking simulations can guide the design of new and more potent inhibitors.

The binding affinity, often expressed in kcal/mol, is a key metric derived from molecular docking studies. It provides a quantitative measure of the strength of the interaction between the ligand and its target. A lower binding energy generally indicates a more stable and favorable interaction.

Table 1: Example of Molecular Docking Data for Aminobenzoic Acid Derivatives

| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Reference |

| Isatin-aminobenzoic acid hybrid | Histidine Kinase | - | Asn54, Lys57, Tyr58 | nih.gov |

| Dithionitrobenzoic acid | Protein Disulfide Isomerase | - | Not specified | nih.gov |

| 1,3,4-thiadiazole derivative | ADP-sugar pyrophosphatase | -8.9 | Not specified | uowasit.edu.iq |

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules like 3,3'-Dithiobis(4-aminobenzoic acid). researchgate.net DFT methods calculate the electron density of a system to determine its energy and other properties. researchgate.net These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic characteristics.

For aminobenzoic acid isomers, DFT has been used to determine optimized molecular structures, thermodynamic properties, vibrational frequencies, and chemical shifts. researchgate.net Such studies often employ hybrid functionals like B3LYP in conjunction with various basis sets to achieve a balance between accuracy and computational cost. researchgate.netmdpi.com The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical aspect of these calculations. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. rsc.org

In a study of a cocrystal containing 3-aminobenzoic acid, DFT was employed to analyze the hydrogen bonding interactions and chemical reactivity. rsc.org The calculations helped to understand how intermolecular interactions influence the electronic properties and stability of the compound. rsc.org The use of different functionals, such as wB97X-D, can be crucial for accurately describing non-covalent interactions like hydrogen bonds. rsc.org

Table 2: Example of DFT Calculated Properties for Aminobenzoic Acid

| Property | Method/Basis Set | Calculated Value | Reference |

| Total Dipole Moment (s-cis) | B3LYP/cc-pVTZ | 3.35 D | researchgate.net |

| Total Dipole Moment (s-trans) | B3LYP/cc-pVTZ | 4.87 D | researchgate.net |

| HOMO-LUMO Energy Gap | - | - | rsc.org |

| Hydration Free Energy | - | -7.0 kcal/mol | nih.gov |

| Hydration Enthalpy | - | -18.1 kcal/mol | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interactions of molecules over time. nih.gov This computational method solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves.

For compounds related to 3,3'-Dithiobis(4-aminobenzoic acid), MD simulations are used to assess the stability of protein-ligand complexes identified through molecular docking. nih.govmdpi.com By simulating the complex in a solvated environment, researchers can observe the flexibility of the protein and the ligand, and analyze the persistence of key interactions. nih.gov Root Mean Square Deviation (RMSD) is a common metric used to evaluate the stability of the simulation; a stable RMSD suggests that the system has reached equilibrium. nih.gov Root Mean Square Fluctuation (RMSF) analysis helps to identify the flexible regions of the protein-ligand complex. nih.govmdpi.com

MD simulations have also been applied to study the self-association and pre-nucleation behavior of aminobenzoic acid isomers in solution. chemrxiv.org These simulations can reveal the formation of transient aggregates, such as dimers and trimers, and characterize the types of interactions (e.g., hydrogen bonding, π-π stacking) that stabilize them. chemrxiv.org This information is crucial for understanding crystallization processes and polymorphism. chemrxiv.org

Table 3: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Application | Reference |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein-ligand structures over time. | Assesses the stability of the protein-ligand complex during the simulation. | nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position over the course of the simulation. | Identifies flexible and rigid regions of the protein and ligand. | nih.govmdpi.com |

| Simulation Time | The duration of the molecular dynamics simulation. | Typically ranges from nanoseconds to microseconds, depending on the process being studied. | nih.gov |

Emerging Research Directions and Interdisciplinary Approaches for 3,3 Dithiobis 4 Aminobenzoic Acid

Integration with Nanotechnology and Nanomaterials Science

The disulfide bond within 3,3'-Dithiobis(4-aminobenzoic acid) is a key feature for its integration into nanotechnology, particularly for creating "smart" or stimuli-responsive nanomaterials. This bond is stable under normal physiological conditions but can be readily cleaved in a reducing environment, such as the high concentrations of glutathione (B108866) (GSH) found inside cancer cells. nih.govmdpi.com This redox-responsiveness is a powerful tool for developing targeted therapeutic and diagnostic systems.

Detailed Research Findings:

Redox-Responsive Drug Delivery: The primary application in this area is the development of nanocarriers for targeted drug delivery. nih.gov 3,3'-Dithiobis(4-aminobenzoic acid) can be used as a linker to construct nanoparticles that encapsulate therapeutic agents. nih.gov These nanoparticles remain intact in the bloodstream but disassemble upon entering cancer cells, triggering the release of their payload directly at the site of action. mdpi.comnih.govnih.gov This targeted release mechanism enhances the efficacy of the drug while minimizing side effects on healthy tissue. For instance, doxorubicin-conjugated nanoparticles using disulfide linkers have shown rapid drug release in reductive intracellular environments. nih.gov

Self-Assembling Nanosystems: Self-assembly is a process where components spontaneously organize into ordered structures. wikipedia.orgnih.gov The bifunctional nature of 3,3'-Dithiobis(4-aminobenzoic acid) allows it to act as a building block in the self-assembly of complex nanostructures. nih.govfrontiersin.org The carboxylic acid and amino groups can form hydrogen bonds or covalent linkages, while the disulfide bond provides a reversible connection, allowing for the formation of dynamic and responsive nano-assemblies like micelles or vesicles. nih.govnih.gov

Diagnostic Nanoprobes: The cleavage of the disulfide bond can be engineered to produce a detectable signal, such as fluorescence, making it useful for creating diagnostic probes. Nanoparticles functionalized with this compound could be designed to remain in a non-fluorescent "off" state until they encounter the reducing environment of specific cells or tissues, at which point they switch to a fluorescent "on" state, enabling targeted imaging. olemiss.edu

| Nanotechnology Application | Role of 3,3'-Dithiobis(4-aminobenzoic acid) | Governing Principle | Potential Outcome |

|---|---|---|---|

| Targeted Drug Delivery | Redox-responsive cross-linker in polymer-drug conjugates or nanocarriers. nih.gov | Cleavage of disulfide bond by high intracellular glutathione (GSH) levels. mdpi.com | Site-specific release of encapsulated drugs in cancer cells. |

| Self-Assembled Nanomaterials | Bifunctional building block for creating core-shell micelles or vesicles. frontiersin.orgnih.gov | Spontaneous organization driven by non-covalent interactions and disulfide bond formation. nih.gov | Formation of stable, yet stimuli-responsive, nanostructures. |

| Cancer Diagnostics | Component of a "smart" probe that activates upon entering a target cell. | Redox-triggered conformational change leading to signal activation (e.g., fluorescence). olemiss.edu | In-vivo imaging of tumors or other tissues with high reducing potential. |

Sustainable Synthesis and Green Chemistry Principles in Production

The industrial production of specialty chemicals is undergoing a paradigm shift towards sustainability, guided by the principles of green chemistry. The synthesis of 3,3'-Dithiobis(4-aminobenzoic acid) is being re-evaluated to develop more environmentally friendly and efficient processes.

Detailed Research Findings:

Bio-Derived Precursors: A key principle of green chemistry is the use of renewable feedstocks. Research is exploring the biotechnological production of precursor molecules like para-aminobenzoic acid (p-ABA) from simple sugars using engineered microbes. mdpi.comrepec.orgscirp.org This approach avoids the reliance on petroleum-based starting materials and the harsh conditions associated with traditional chemical synthesis. mdpi.com Lignin, an abundant aromatic biopolymer, is also being investigated as a sustainable source for various aromatic chemicals. nih.govrsc.org

Green Reaction Conditions: Traditional synthesis often involves hazardous solvents and reagents. Sustainable alternatives focus on using water as a solvent, which is non-toxic and environmentally benign. mdpi.com For example, a one-pot synthesis of 3-aminobenzoic acid has been achieved in subcritical water using a bio-based carbonaceous catalyst. mdpi.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Enzymatic and Catalytic Processes: Enzymes and green catalysts offer high selectivity and efficiency under mild conditions. The key step in forming 3,3'-Dithiobis(4-aminobenzoic acid) is the oxidative coupling of two thiol precursors. Green chemistry encourages the replacement of stoichiometric heavy-metal oxidants with catalytic systems that use benign oxidants like oxygen (O₂) or hydrogen peroxide (H₂O₂). The use of natural deep eutectic solvents (NADES) has also been proposed as a safe and environmentally friendly alternative to classic solvents for extracting bioactive compounds. mdpi.com

| Green Chemistry Principle | Conventional Approach | Sustainable Alternative for Producing 3,3'-Dithiobis(4-aminobenzoic acid) |

|---|---|---|

| Feedstock | Petroleum-derived precursors (e.g., from benzene). repec.org | Biosynthesis of aminobenzoic acid precursors from renewable sugars or lignin. mdpi.comnih.gov |

| Solvents | Use of volatile organic compounds (VOCs). | Reaction in water or natural deep eutectic solvents (NADES). mdpi.commdpi.com |

| Catalysis/Reagents | Stoichiometric and often toxic oxidizing agents. | Use of recyclable catalysts (e.g., carbon-based) or enzymatic processes under mild conditions. mdpi.com |

| Energy | Prolonged heating with conventional methods. | Microwave-assisted synthesis to reduce reaction time and energy input. researchgate.net |

Design of Novel Functional Materials with Tunable Properties

The multi-functional nature of 3,3'-Dithiobis(4-aminobenzoic acid) makes it an exceptional building block for designing advanced functional materials, such as polymers and metal-organic frameworks (MOFs), with properties that can be precisely controlled.

Detailed Research Findings:

Redox-Degradable and Self-Healing Polymers: When incorporated into a polymer backbone, the disulfide bond acts as a dynamic covalent linkage. jsta.clresearchgate.net This allows for the creation of polymers that can be degraded on demand by introducing a reducing agent. mdpi.com This is highly desirable for applications like temporary medical implants or controlled-release systems. The reversible nature of the disulfide bond can also impart self-healing properties to materials.

Tunable Thermomechanical Properties: The properties of polymers containing disulfide bonds can be tuned by controlling the concentration of the disulfide monomer. mdpi.comrsc.org For example, studies on polyolefins have shown that incorporating disulfide units can alter the material's melting point, crystallization temperature, and thermal decomposition temperature. mdpi.com A higher disulfide content generally leads to a lower decomposition temperature, providing a method to tune the material's stability and processability. mdpi.com

Functional Linkers in Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. nih.govnih.gov The dicarboxylic acid functionality of 3,3'-Dithiobis(4-aminobenzoic acid) makes it an ideal candidate for an organic linker. researchgate.netfrontiersin.org Using this molecule as a linker could create MOFs with built-in redox responsivity. Such materials could have applications in catalysis, gas storage, and separation, where the framework's properties could be altered by a chemical stimulus. rsc.org The amino groups on the linker provide additional sites for post-synthesis modification, allowing for further tuning of the MOF's properties. frontiersin.org

| Material Type | Role of 3,3'-Dithiobis(4-aminobenzoic acid) | Tunable Property | Mechanism of Control |

|---|---|---|---|

| Degradable Polymers | Monomer or cross-linker with a cleavable disulfide bond in the backbone. mdpi.com | Degradation Rate | Cleavage of S-S bonds in a reducing environment (e.g., with DTT or GSH). nih.gov |

| Thermosets | Component in a polymer network to introduce dynamic bonds. rsc.org | Thermomechanical Properties (e.g., Tg, Td) | Varying the concentration of the disulfide-containing monomer in the polymer formulation. mdpi.comrsc.org |

| Metal-Organic Frameworks (MOFs) | Bifunctional organic linker connecting metal nodes. researchgate.netrsc.org | Porosity & Redox-Responsiveness | The disulfide bond introduces a stimuli-responsive element into the rigid framework. |

| Functional Copolymers | Monomer providing sites for post-polymerization modification. nih.gov | Surface Charge & Biocompatibility | Chemical modification of the amino or pyridyl groups on the polymer side chains. nih.gov |

Q & A

Q. Optimization Tips :

- Purify via recrystallization using ethanol/water mixtures.

- Validate purity via HPLC (>95% by area) and elemental analysis.

How can researchers confirm disulfide bond formation and purity using spectroscopic and chromatographic methods?

Basic Research Question

Methodological Approaches :

- Raman Spectroscopy : Detect S-S stretching vibrations (~500 cm⁻¹) .

- NMR : Observe proton environments adjacent to sulfur (e.g., δ 2.5–3.5 ppm for CH₂-S-S-CH₂) .

- Mass Spectrometry : Confirm molecular weight (e.g., C₁₄H₁₂N₂O₄S₂: expected [M+H]⁺ = 337.04) .

- HPLC : Use reverse-phase C18 columns with UV detection at 254 nm for purity assessment .

Q. Data Interpretation :

- Cross-validate with FT-IR for carboxylic acid (-COOH) and amine (-NH₂) functional groups.

What are the key physical properties critical for experimental design?

Basic Research Question

| Property | Value | Reference |

|---|---|---|

| Melting Point | 243–245°C (decomposes) | |

| Molecular Weight | 340.38 g/mol | |

| Solubility | Soluble in DMSO, ethanol; insoluble in water | |

| Stability | Sensitive to light and reducing agents |

Q. Experimental Design Implications :

- Use inert atmospheres (N₂/Ar) during synthesis to prevent disulfide reduction.

- Store at 4°C in amber vials to avoid photodegradation.

How does the redox-responsive behavior of 3,3'-Dithiobis(4-aminobenzoic acid) influence its application in drug delivery systems?

Advanced Research Question

The disulfide bond undergoes cleavage under reducing conditions (e.g., intracellular glutathione), enabling controlled release:

Q. Methodological Validation :

- Glutathione Assays : Quantify bond cleavage kinetics using Ellman’s reagent (detect free thiols) .

- In Vitro Release Studies : Monitor payload release under simulated physiological (pH 7.4) and tumor (pH 5.5, 10 mM GSH) conditions .

What strategies resolve contradictions in reported stability data under physiological conditions?

Advanced Research Question

Discrepancies in stability studies often arise from:

Q. Resolution Workflow :

Replicate experiments using standardized buffers (e.g., PBS pH 7.4).

Validate with LC-MS to identify degradation products.

Cross-reference with microbial degradation studies (e.g., ’s 4-hydroxybenzoic acid analogs) .

How can researchers assess the biocompatibility and biodegradation pathways of this compound?

Advanced Research Question

Biocompatibility Testing :

Q. Biodegradation Pathways :

- Microbial Degradation : Incubate with Pseudomonas spp. (known to metabolize aromatic disulfides) and monitor via GC-MS .

- Enzymatic Cleavage : Test with disulfide reductase (e.g., thioredoxin) .

What are the challenges in synthesizing enantiomerically pure forms, and how can they be addressed?

Advanced Research Question

Challenges :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.